molecular formula C13H7Cl2FN2O2 B11544946 3-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-fluoroaniline

3-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-fluoroaniline

Cat. No.: B11544946
M. Wt: 313.11 g/mol
InChI Key: ZGTUWSRYFNGEKY-UHFFFAOYSA-N
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Description

(E)-1-(4-CHLORO-3-NITROPHENYL)-N-(3-CHLORO-4-FLUOROPHENYL)METHANIMINE is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features both chloro and nitro substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-(3-CHLORO-4-FLUOROPHENYL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst or under acidic conditions to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amines.

    Reduction: The imine bond can be reduced to form secondary amines.

    Substitution: The chloro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Reduction of Nitro Group: Formation of corresponding amines.

    Reduction of Imine Bond: Formation of secondary amines.

    Substitution Reactions: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

Industry

In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-(3-CHLORO-4-FLUOROPHENYL)METHANIMINE would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-CHLORO-3-NITROPHENYL)-N-(3-CHLOROPHENYL)METHANIMINE
  • (E)-1-(4-CHLORO-3-NITROPHENYL)-N-(4-FLUOROPHENYL)METHANIMINE

Uniqueness

The presence of both chloro and fluoro substituents in (E)-1-(4-CHLORO-3-NITROPHENYL)-N-(3-CHLORO-4-FLUOROPHENYL)METHANIMINE may confer unique chemical properties, such as increased reactivity or specific interactions with biological targets, compared to similar compounds.

Properties

Molecular Formula

C13H7Cl2FN2O2

Molecular Weight

313.11 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(4-chloro-3-nitrophenyl)methanimine

InChI

InChI=1S/C13H7Cl2FN2O2/c14-10-3-1-8(5-13(10)18(19)20)7-17-9-2-4-12(16)11(15)6-9/h1-7H

InChI Key

ZGTUWSRYFNGEKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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